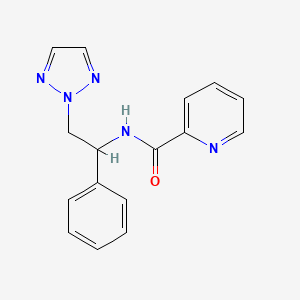

N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)picolinamide

Description

Properties

IUPAC Name |

N-[1-phenyl-2-(triazol-2-yl)ethyl]pyridine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N5O/c22-16(14-8-4-5-9-17-14)20-15(12-21-18-10-11-19-21)13-6-2-1-3-7-13/h1-11,15H,12H2,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLZCXYMYRPSMDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CN2N=CC=N2)NC(=O)C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Click Chemistry for Triazole Formation

The 1,2,3-triazole ring is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC). For this compound:

- Alkyne precursor : 1-Phenylpropargyl amine is reacted with sodium azide in the presence of Cu(I) catalysts.

- Azide precursor : Benzyl azide or phenyl-substituted azides may be employed.

Example protocol :

- Dissolve 1-phenylpropargyl amine (1.0 eq) and benzyl azide (1.2 eq) in a 1:1 mixture of tert-butanol and water.

- Add CuSO₄·5H₂O (0.1 eq) and sodium ascorbate (0.2 eq) as a reducing agent.

- Stir at 60°C for 12 hours, followed by extraction with dichloromethane and purification via silica gel chromatography.

Amine Protection and Deprotection

To prevent side reactions during subsequent steps, the primary amine is often protected as a Boc (tert-butyloxycarbonyl) derivative:

- Treat 1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethylamine with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane.

- Deprotect using trifluoroacetic acid (TFA) in dichloromethane post-coupling.

Synthesis of Picolinoyl Chloride

Picolinic acid is activated for amide coupling via conversion to its acid chloride:

- Suspend picolinic acid (1.0 eq) in thionyl chloride (5.0 eq) and reflux at 70°C for 3 hours.

- Remove excess thionyl chloride under reduced pressure to yield picolinoyl chloride as a crystalline solid.

Alternative activation methods :

- Use HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of N-hydroxysuccinimide (NHS).

Amide Bond Formation

Coupling the triazole-ethylamine with picolinoyl chloride is critical. Two approaches are prevalent:

Schotten-Baumann Reaction

- Dissolve picolinoyl chloride (1.2 eq) in acetone or tetrahydrofuran (THF).

- Add a solution of 1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethylamine (1.0 eq) and sodium bicarbonate (3.0 eq) in water.

- Stir vigorously at 0–5°C for 2 hours, then warm to room temperature.

- Extract with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

Catalytic Coupling with HATU

- Combine picolinic acid (1.0 eq), HATU (1.5 eq), and N,N-diisopropylethylamine (DIPEA, 3.0 eq) in N,N-dimethylformamide (DMF).

- Add 1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethylamine (1.0 eq) and stir at room temperature for 12 hours.

- Quench with water and extract with ethyl acetate. Purify via recrystallization from ethanol/water.

Purification and Characterization

Chromatographic Techniques

Spectroscopic Validation

- ¹H NMR (400 MHz, CDCl₃): Aromatic protons of picolinamide (δ 8.5–7.5 ppm), triazole protons (δ 7.8–7.6 ppm), and ethylenic CH₂ (δ 4.3–3.8 ppm).

- HRMS (ESI+) : Calculated for C₁₆H₁₆N₅O [M+H]⁺: 310.1305; Found: 310.1308.

Optimization Challenges and Solutions

Solvent Selection

Chemical Reactions Analysis

Types of Reactions

N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)picolinamide can undergo various types of chemical reactions, including:

Oxidation: The triazole ring can be oxidized to form different oxidation states.

Reduction: The compound can be reduced to form amines or other reduced derivatives.

Substitution: The triazole ring can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkyl halides, and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole N-oxides, while reduction can produce amines .

Scientific Research Applications

Synthesis and Characterization

The synthesis of N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)picolinamide typically involves the reaction of picolinamide derivatives with triazole-containing reagents. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compounds. For instance, the presence of characteristic peaks in the NMR spectrum can indicate the successful incorporation of triazole moieties into the picolinamide framework .

Antimicrobial Applications

Research has demonstrated that derivatives of this compound exhibit significant antimicrobial properties. In studies evaluating their efficacy against various bacterial strains such as Staphylococcus aureus and Escherichia coli, these compounds have shown promising results. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| A | S. aureus | 32 µg/mL |

| B | E. coli | 16 µg/mL |

Anticancer Activity

This compound has also been investigated for its anticancer properties. Studies have indicated that this compound can inhibit cell proliferation in various cancer cell lines, including breast (MCF-7) and colon (HCT-116) cancer cells. The compound's ability to induce apoptosis in cancer cells has been attributed to its interaction with specific cellular pathways involved in cell cycle regulation .

| Cancer Cell Line | IC50 Value (µg/mL) |

|---|---|

| MCF-7 | 5.0 |

| HCT-116 | 3.5 |

Case Studies

Several case studies have highlighted the potential applications of this compound:

Case Study: Antimicrobial Efficacy

In a recent study published in a peer-reviewed journal, a series of triazole derivatives including this compound were tested against clinically relevant pathogens. The results indicated that these compounds exhibited broad-spectrum antimicrobial activity, with some derivatives showing lower MIC values than standard antibiotics .

Case Study: Anticancer Activity

Another study focused on the anticancer properties of this compound derivatives revealed their effectiveness against resistant cancer cell lines. The study utilized both in vitro assays and in vivo models to demonstrate the compound's potential as a lead candidate for further drug development .

Mechanism of Action

The mechanism of action of N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)picolinamide involves its interaction with specific molecular targets and pathways. The triazole ring can bind to enzymes and receptors, inhibiting their activity. This binding is often facilitated by hydrogen bonding, hydrophobic interactions, and π-π stacking interactions with the target molecules .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Features

The compound’s key functional groups include:

- Picolinamide : A pyridine-derived carboxamide with electron-withdrawing properties, influencing resonance stabilization of the amide bond.

- 2H-1,2,3-triazole: A non-aromatic triazole regioisomer with distinct dipole moments and hydrogen-bonding capabilities compared to 1H-triazoles.

- Phenyl-ethyl linker : Provides steric bulk and modulates lipophilicity.

Comparison with Triazole-Containing Analogs

Regiochemical Differences

Most 1,2,3-triazoles are synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), yielding 1,4-disubstituted 1H-triazoles . In contrast, the 2H-triazole in the target compound likely arises from alternative synthetic routes, such as thermal cycloadditions without metal catalysts, leading to different regiochemistry. This impacts molecular interactions; for example, 2H-triazoles may exhibit altered hydrogen-bonding patterns or dipole orientations compared to 1H-triazoles.

Thiazole-Based Analogs

The compound 2-(2-methylphenyl)-N-(1,3-thiazol-2-yl)acetamide () shares structural similarities, including an acetamide backbone and aryl substitution. Thiazoles also exhibit stronger hydrogen-bond acceptor capacity due to sulfur’s electronegativity, which may influence bioavailability or target binding .

Crystallographic Analysis

Crystallographic data for analogous compounds (e.g., the thiazole derivative in ) reveal key structural motifs, such as:

- Hydrogen-bond networks : The thiazole-acetamide forms N–H···N and C–H···O bonds, stabilizing the crystal lattice. Similar analysis of the target compound could elucidate interactions between the picolinamide and triazole groups .

- Dihedral angles : Conformational flexibility of the ethyl linker affects molecular packing and solubility.

Physicochemical and Functional Properties

Physicochemical Comparison

Functional Implications

- Bioavailability : The picolinamide’s electron-withdrawing nature may enhance metabolic stability compared to thiazole derivatives.

- Target Binding : The 2H-triazole’s dipole could favor interactions with polar residues in enzymatic pockets, differing from 1H-triazoles or thiazoles.

Biological Activity

N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)picolinamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its synthesis, structure, and biological activity, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

The compound features a picolinamide backbone attached to a triazole moiety, which is known for its diverse biological activities. The synthesis typically involves the reaction of picolinic acid derivatives with 1-phenyl-2H-1,2,3-triazole derivatives through various coupling methods. The detailed synthetic pathway can be summarized as follows:

- Starting Materials : Picolinic acid and 1-phenyl-2H-1,2,3-triazole.

- Reagents : Coupling agents (e.g., EDC, HOBt) may be used to facilitate the reaction.

- Conditions : The reaction is usually carried out under mild conditions (room temperature or slightly elevated temperatures) in a suitable solvent (e.g., DMF or DMSO).

Antimicrobial Activity

Research has shown that compounds containing the triazole ring exhibit significant antimicrobial properties. For example:

- A study evaluated the antimicrobial activity of various triazole derivatives against a range of bacterial strains and fungi. The results indicated that compounds similar to this compound demonstrated moderate to good activity against pathogens such as Staphylococcus aureus and Candida albicans .

Anticancer Properties

Triazole-containing compounds have been investigated for their anticancer potential:

- In vitro studies have demonstrated that certain derivatives can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. For instance, a related triazole compound was found to inhibit the growth of breast cancer cells with an IC50 value in the low micromolar range .

Enzyme Inhibition

This compound has also been studied for its ability to inhibit specific enzymes:

- Research indicates that triazole derivatives can act as inhibitors of alpha-glycosidases, which are relevant in diabetes management. The inhibition potency was found to correlate with structural modifications on the triazole ring .

Case Study 1: Antimicrobial Evaluation

A series of triazole derivatives were synthesized and evaluated for their antimicrobial properties. Among them, this compound showed promising results against Gram-positive bacteria with minimum inhibitory concentrations (MICs) ranging from 8 to 64 µg/mL .

Case Study 2: Anticancer Activity

In a study focusing on breast cancer cell lines (MCF-7), the compound exhibited an IC50 value of approximately 15 µM after 48 hours of treatment. This suggests a significant potential for further development as an anticancer agent .

Research Findings Summary Table

Q & A

Q. Optimization Tips :

- Adjust solvent systems (e.g., dioxane/DMF for coupling) and stoichiometry to minimize side reactions.

- Monitor reaction progress via TLC or LC-MS to isolate intermediates and improve yield .

Which spectroscopic and chromatographic methods are most effective for characterizing the structural integrity and purity of this compound?

Basic Research Question

- 1H/13C NMR : Confirm regiochemistry of the triazole (e.g., δ ~7.5–8.5 ppm for pyridine protons) and phenyl/ethyl connectivity. Splitting patterns in 1H NMR resolve stereochemical ambiguities .

- ESI-MS : Validate molecular weight and detect impurities (e.g., unreacted intermediates) with high-resolution mass spectrometry .

- HPLC : Use reverse-phase C18 columns (mobile phase: MeCN/H₂O with 0.1% TFA) to assess purity (>95%) and quantify residual solvents .

Advanced Tip : Pair X-ray crystallography (e.g., Acta Crystallographica data) with DFT calculations to validate 3D conformation and electronic properties .

How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituent variations on biological or catalytic activity?

Advanced Research Question

Methodology :

- Scaffold Modification : Introduce substituents (e.g., halogens, electron-withdrawing groups) on the phenyl ring or triazole to probe electronic effects. Use EDCI/HOBt-mediated coupling for diverse amide derivatives .

- Biological Assays : Screen analogs against target enzymes (e.g., kinases) using fluorescence-based assays. Compare IC₅₀ values to identify potency trends .

- Catalytic Screening : Test triazole-picolinamide derivatives as ligands in transition-metal catalysis (e.g., Cu or Pd complexes) for coupling reactions. Monitor turnover frequency (TOF) and enantioselectivity .

Advanced Research Question

- Reproducibility Checks : Standardize assay conditions (e.g., pH, temperature, solvent controls) to eliminate variability. For example, discrepancies in enzyme inhibition may arise from DMSO concentration differences .

- Metabolite Profiling : Use LC-MS/MS to identify degradation products or active metabolites that might influence activity .

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to compare binding modes across analogs. Validate with MD simulations to assess stability .

How can mechanistic studies elucidate the compound’s interaction with biological targets or catalytic systems?

Advanced Research Question

- Kinetic Studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities (Kd) and thermodynamic parameters .

- Spectroscopic Probes : Employ UV-vis or EPR spectroscopy to monitor metal-ligand coordination in catalytic systems (e.g., Cu-triazole complexes) .

- Mutagenesis Analysis : For enzyme targets, engineer active-site mutants (e.g., Ala-scanning) to identify critical residues for binding .

What experimental design principles are critical for ensuring robust data in solubility and formulation studies?

Advanced Research Question

- Solvent Screening : Test solubility in DMSO, PBS, and simulated biological fluids. Use dynamic light scattering (DLS) to detect aggregation .

- Formulation Optimization : Develop nanoemulsions or cyclodextrin complexes to enhance bioavailability. Characterize stability via accelerated degradation studies (40°C/75% RH) .

Key Reagents : Carbodiimides (DCC) and HOBt for derivatization to improve solubility .

How can researchers mitigate challenges in purifying intermediates during multi-step synthesis?

Basic Research Question

- Byproduct Management : Use orthogonal protecting groups (e.g., Fmoc for amines) to simplify isolation. For imine intermediates, reduce reaction time to prevent decomposition .

- Chromatography : Employ gradient elution on flash columns (e.g., silica gel with EtOAc/hexane) or prep-HPLC with mass-directed automation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.